molecular formula C11H16N2O2 B8185789 (R)-Pyridin-2-yl-glycine tert-butyl ester

(R)-Pyridin-2-yl-glycine tert-butyl ester

Cat. No.: B8185789
M. Wt: 208.26 g/mol
InChI Key: QKGGNWIELBOAGY-SECBINFHSA-N
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Description

Contemporary Significance of Chiral Alpha-Amino Acid Derivatives in Chemical Research

Chiral alpha-amino acid derivatives are fundamental building blocks in the construction of a vast array of biologically active molecules and functional materials. Their importance stems from the inherent chirality of natural amino acids, which are the constituents of proteins. The precise three-dimensional arrangement of atoms in these molecules is often critical to their biological function.

The Role of Pyridine (B92270) Scaffolds in Asymmetric Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in natural products, pharmaceuticals, and functional materials. Its presence in a molecule can impart a range of desirable properties, including aqueous solubility, the ability to coordinate to metal centers, and specific biological activities.

In the context of asymmetric synthesis, pyridine scaffolds play a crucial role as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal, and by attaching a chiral auxiliary to the pyridine, chemists can create a chiral environment around the metal center. This chiral environment can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The development of chiral pyridine-based ligands has been instrumental in advancing the field of asymmetric catalysis.

Furthermore, the pyridine ring itself can be a key pharmacophore in drug molecules, contributing to the binding affinity and selectivity of the drug for its biological target.

Overview of Glycine (B1666218) Esters as Versatile Synthetic Intermediates

Glycine, the simplest amino acid, and its esters are fundamental building blocks in organic synthesis. The absence of a side chain on the alpha-carbon makes glycine a unique and versatile starting material. Glycine esters, in particular, are widely used as nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The ester group serves as a convenient protecting group for the carboxylic acid functionality of glycine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The choice of ester is critical, and tert-butyl esters are frequently employed due to their steric bulk and specific cleavage conditions. The tert-butyl group can be removed under acidic conditions, which are often orthogonal to the conditions used to remove other protecting groups, providing synthetic flexibility.

Glycine tert-butyl ester hydrochloride is a common and stable salt form of this intermediate, making it easy to handle and store. nih.gov

Rationale for Focused Academic Inquiry into (R)-Pyridin-2-yl-glycine tert-butyl ester

The focused academic and industrial interest in this compound arises from the synergistic combination of its three key structural features: the chiral alpha-amino acid core, the pyridine scaffold, and the tert-butyl ester protecting group. This unique combination makes it a highly valuable and versatile building block for the synthesis of complex, enantiomerically pure molecules with potential applications in medicinal chemistry and materials science.

The (R)-stereochemistry at the alpha-carbon provides a defined stereocenter, which is crucial for the synthesis of stereochemically pure target molecules. The pyridin-2-yl group not only introduces a key heterocyclic motif found in many bioactive compounds but also offers a site for further functionalization or coordination to metal centers in catalytic applications. The tert-butyl ester provides robust protection for the carboxylic acid, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the carboxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-pyridin-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGNWIELBOAGY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Strategies for R Pyridin 2 Yl Glycine Tert Butyl Ester

Enantioselective Formation of the Alpha-Stereocenter

The primary challenge in synthesizing (R)-Pyridin-2-yl-glycine tert-butyl ester lies in the controlled formation of the chiral center at the α-carbon. Several powerful catalytic asymmetric methods have been developed for the synthesis of α-amino acids, which can be adapted for this specific target.

Asymmetric Mannich Reactions Involving Glycine (B1666218) Esters

The asymmetric Mannich reaction is a powerful tool for the formation of carbon-carbon bonds at the α-position of a carbonyl compound. In the context of synthesizing this compound, this involves the reaction of a glycine tert-butyl ester enolate equivalent with an imine derived from 2-pyridinecarboxaldehyde.

Chiral Lewis acids can coordinate to the reactants in a Mannich reaction, creating a chiral environment that directs the approach of the nucleophile to the electrophile, thereby inducing enantioselectivity. In the synthesis of α,β-diamino acid derivatives, complexes of copper(I) with chiral phosphino-oxazoline (P,N) ligands have proven effective. nih.gov This methodology can be adapted by reacting the benzophenone (B1666685) imine of glycine tert-butyl ester with an N-protected imine of 2-pyridinecarboxaldehyde. The chiral copper(I) catalyst would orchestrate the enantioselective addition, leading to the desired (R)-configuration.

A plausible reaction scheme involves the in-situ formation of a chiral copper(I)-glycine ester enolate complex. This complex then reacts with the Si-face of the 2-pyridyl imine, with the Re-face of the glycine enolate being shielded by the chiral ligand, to yield the product with high diastereo- and enantioselectivity. nih.gov

Another promising approach involves a dual-catalysis system where a chiral N,N′-dioxide/Yb(OTf)₃ complex is used in conjunction with 2-picolinaldehyde. nih.govscispace.com This system activates the glycine ester for a subsequent Mannich reaction with an aldimine. While this has been demonstrated for aromatic aldimines, its application to pyridyl-substituted systems is a logical extension. nih.govscispace.com

Table 1: Representative Data for Chiral Lewis Acid-Catalyzed Mannich Reactions for Amino Acid Synthesis (Note: Data is for analogous reactions leading to α,β-diamino acid derivatives, as specific data for the target compound is not available in the cited literature.)

Catalyst SystemGlycine DerivativeImine ElectrophileYield (%)dree (%)Reference
Cu(I)-Phosphino-oxazolineBenzophenone imine of glycine alkyl esterN-Protected C-aryl iminesHighHighHigh nih.gov
Chiral Yb(III)-N,N′-dioxide / 2-picolinaldehydeGlycine methyl esterAromatic aldiminesup to 66up to 95:5up to 97 nih.govscispace.com

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Biomimetic carbonyl catalysis, inspired by the action of pyridoxal-dependent enzymes, utilizes a chiral carbonyl compound to activate a primary amine, such as a glycine ester. This activation facilitates the formation of an α-amino carbanion equivalent, which can then react with an electrophile.

For the synthesis of this compound, a chiral pyridoxal catalyst could be employed. The catalyst would react with the glycine tert-butyl ester to form a chiral Schiff base. Deprotonation would generate a stabilized carbanion, which would then add to an N-protected 2-pyridinecarboxaldehyde imine. The chiral environment provided by the catalyst would ensure the formation of the (R)-enantiomer. This approach has been successfully used for the synthesis of various α,β-diamino acid esters with excellent diastereo- and enantioselectivities.

Cinchonine-derived bifunctional thiourea catalysts have also been effective in promoting decarboxylative Mannich reactions of β-keto acids, providing chiral β-amino ketones. beilstein-journals.org While a different transformation, it highlights the potential of cinchona-based organocatalysts in asymmetric Mannich reactions. A more direct approach would involve a proline-catalyzed three-component Mannich reaction, though this often requires an aniline component. orgsyn.org

Table 2: Representative Data for Organocatalytic Asymmetric Mannich Reactions (Note: Data is from analogous reactions as specific data for the target compound is not available in the cited literature.)

CatalystNucleophileElectrophileYield (%)ee (%)Reference
Cinchonine-derived bifunctional thioureaβ-Keto acidsN-Boc-aldiminesExcellentModerate to Good beilstein-journals.org
(S)-ProlinePropionaldehydeN-Boc-imineHighHigh orgsyn.org

Chiral Phase-Transfer Catalysis in Alkylation of Glycine Derivatives

Chiral phase-transfer catalysis (PTC) is a powerful and practical method for the asymmetric alkylation of glycine derivatives. This technique typically involves a Schiff base of a glycine ester, such as the N-(diphenylmethylene)glycinate tert-butyl ester, which is deprotonated at the interface of an organic and an aqueous basic phase. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, then transports the enolate into the organic phase as a chiral ion pair. researchgate.net

For the synthesis of this compound, the alkylating agent would be a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine. The chiral phase-transfer catalyst would complex with the glycine Schiff base enolate, and the steric environment created by the catalyst would direct the alkylation to occur enantioselectively, affording the (R)-product. The success of this reaction is highly dependent on the structure of the phase-transfer catalyst.

Table 3: Representative Data for Asymmetric Phase-Transfer Catalyzed Alkylation of Glycine Imines (Note: Data is for analogous reactions using various alkyl halides, as specific data for 2-halopyridine is not available in the cited literature.)

Catalyst TypeGlycine DerivativeAlkylating AgentYield (%)ee (%)Reference
Cinchona alkaloid-derived quaternary ammonium saltN-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromideHigh58-88 researchgate.net

Utilizing Chiral Auxiliaries in the Construction of Alpha-Amino Acids

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Enantiopure tert-butanesulfinamide, developed by Ellman, is a highly effective chiral auxiliary for the asymmetric synthesis of amines and their derivatives, including α-amino acids. nih.govyale.eduresearchgate.netiupac.org The synthesis of this compound using this methodology would commence with the condensation of (R)-tert-butanesulfinamide with 2-pyridinecarboxaldehyde to form the corresponding N-tert-butanesulfinyl imine.

The crucial stereocenter is then established by the diastereoselective addition of a nucleophile. For the target compound, the nucleophile would be the enolate of tert-butyl acetate. The addition of the lithium enolate of tert-butyl acetate to the chiral N-tert-butanesulfinyl imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent acidic cleavage of the sulfinamide auxiliary would furnish the desired this compound. This approach has been successfully applied to the synthesis of a wide variety of α-amino acids. nih.govyale.eduiupac.org

Table 4: Representative Data for Diastereoselective Additions to N-tert-Butanesulfinyl Imines (Note: Data is for analogous reactions with different nucleophiles, as specific data for the addition of the tert-butyl acetate enolate to the 2-pyridyl imine is not available in the cited literature.)

Chiral AuxiliaryImineNucleophileYield (%)drReference
(R)-tert-ButanesulfinamideDerived from 2-(3,4-dimethoxyphenyl)ethanolGrignard reagentHigh95:5 nih.gov
(S)-tert-ButanesulfinamideDerived from ribosyl aldehyde2-Lithiofuran96High
Other Auxiliaries for Inducing Stereoselectivity

Beyond commonly used auxiliaries, a range of other chiral molecules have been successfully employed to induce stereoselectivity in the synthesis of α-amino acids. These auxiliaries, often derived from readily available natural products like amino acids, terpenes, or carbohydrates, provide a chiral environment that directs the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer. nih.gov

Some notable examples of chiral auxiliaries that have demonstrated effectiveness in asymmetric synthesis include:

Evans' Oxazolidinones: These auxiliaries have been instrumental in the asymmetric synthesis of a wide variety of chiral compounds. nih.gov

Corey's Chiral Auxiliaries: Developed by E.J. Corey, these auxiliaries have found broad application in asymmetric synthesis. nih.gov

Yamada's and Enders' Auxiliaries: These auxiliaries, based on chiral amino acids, have proven effective in asymmetric alkylation and other transformations. nih.gov

Oppolzer's Camphorsultam: This terpene-derived auxiliary is known for its high diastereoselectivity in a variety of reactions. nih.govwikipedia.org

Kunz's Carbohydrate-Based Auxiliaries: These auxiliaries utilize the chirality of carbohydrates to control stereochemical outcomes. nih.gov

Pseudoephedrine and Pseudoephenamine: These commercially available compounds can be used as chiral auxiliaries. When reacted with a carboxylic acid, they form an amide, and subsequent deprotonation and reaction with an electrophile proceed with high diastereoselectivity, directed by the methyl group of the auxiliary. wikipedia.org

1,1'-Binaphthyl-2,2'-diol (BINOL): This axially chiral diol has been used as a chiral auxiliary in various asymmetric syntheses. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines. wikipedia.org

SAMP/RAMP: These hydrazone-based auxiliaries, developed by Dieter Enders, are highly effective for the asymmetric alkylation of aldehydes and ketones. wikipedia.org

The choice of auxiliary depends on several factors, including the specific transformation, the desired stereochemical outcome, and the ease of removal of the auxiliary after the reaction. A recently developed chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, utilizes a novel chiral relay network to enhance diastereoselectivity during the alkylation of its C6 enolate in the synthesis of α-amino acids. rsc.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type/Origin Typical Application
Evans' Oxazolidinones Amino acid-derived Asymmetric alkylations, aldol reactions
Oppolzer's Camphorsultam Terpene-derived Asymmetric alkylations, Diels-Alder reactions
Pseudoephedrine Alkaloid Asymmetric alkylation of carboxylic acids
1,1'-Binaphthyl-2,2'-diol (BINOL) Axially chiral Asymmetric reductions, additions to carbonyls
tert-Butanesulfinamide Sulfinamide Asymmetric synthesis of chiral amines

Direct Esterification and Transesterification Methods for tert-Butyl Esters

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com Several methods have been developed for the direct synthesis of tert-butyl esters.

A common and straightforward method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900). justia.comorgsyn.org This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid. justia.comgoogle.com The reaction of an N-protected amino acid with tert-butyl acetate in the presence of perchloric acid is a frequently used method for the direct formation of tert-butyl esters of amino acids. thieme-connect.comgoogle.com However, perchloric acid is a potentially hazardous reagent. thieme-connect.com

An alternative approach involves the use of tert-butyl acetate as both the reagent and solvent, with a catalytic amount of a strong acid like sulfuric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comorgsyn.org The latter has been shown to be a highly efficient catalyst for the tert-butylation of free amino acids, proceeding quickly and in good yields. thieme-connect.com Another method involves the reaction of N-protected amino acids with tert-butyl bromide in dimethylacetamide in the presence of a phase-transfer catalyst and potassium carbonate. researchgate.net

The esterification of amino acids is often more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.org To overcome this, the amino group is typically protected prior to esterification. scirp.org

Table 2: Comparison of Acid-Catalyzed tert-Butylation Methods

Reagents Catalyst Advantages Disadvantages
Carboxylic acid, Isobutylene Sulfuric acid Readily available reagents Requires handling of a flammable gas
N-protected amino acid, tert-Butyl acetate Perchloric acid Direct esterification Perchloric acid is hazardous
Free amino acid, tert-Butyl acetate Bis(trifluoromethanesulfonyl)imide Fast reaction, good yields Catalyst can be expensive
N-protected amino acid, tert-Butyl bromide Phase-transfer catalyst Mild conditions Requires N-protection

Continuous-flow microreactor technology has emerged as a powerful tool in organic synthesis, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. mdpi.comrsc.org This technology has been successfully applied to the synthesis of tert-butyl esters. rsc.org

Flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, often with higher efficiency and versatility compared to traditional batch processes. rsc.org For instance, the lipase-catalyzed Michael addition of aromatic amines to acrylates to synthesize β-amino acid esters has been demonstrated in a continuous-flow microreactor, achieving excellent yields in a significantly shorter reaction time compared to batch reactions. mdpi.com While this example focuses on β-amino acid esters, the principles can be extended to the synthesis of α-amino acid esters.

Microwave-assisted flow reactors have also been employed for the esterification of amino acids, demonstrating the potential for scaling up these processes for industrial applications. scirp.org The use of flow systems can also simplify product isolation, in some cases eliminating the need for a traditional work-up. mdpi.com

Table 3: Advantages of Flow Microreactors for tert-Butyl Ester Synthesis

Feature Benefit
High surface-to-volume ratio Enhanced heat and mass transfer
Precise control of parameters Improved reaction selectivity and yield
Small reaction volumes Increased safety, especially for hazardous reactions
Continuous operation Potential for automated, high-throughput synthesis

Deracemization and Chiral Resolution Techniques Applied to Pyridin-2-yl-glycine tert-butyl ester Precursors

Deracemization and chiral resolution are crucial techniques for obtaining enantiomerically pure compounds from racemic mixtures. Deracemization converts a racemate into a single enantiomer, while chiral resolution separates the enantiomers.

One approach to deracemization involves a redox cycle. For example, a non-enzymatic redox deracemization of β,γ-alkynyl α-amino esters has been developed using molecular oxygen as the terminal oxidant. This one-pot process involves a copper-catalyzed aerobic oxidation followed by a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. nih.gov A similar strategy has been applied to the deracemization of α-amino esters by merging an organo-photocatalyst and a chiral phosphoric acid. acs.org

Dynamic kinetic resolution (DKR) is a powerful deracemization technique that combines the resolution of one enantiomer with the in-situ racemization of the other. unipd.it For α-amino acid esters, racemization can be induced by forming an imine (Schiff base) with an aldehyde, such as salicylaldehyde. The increased acidity of the α-proton in the Schiff base facilitates racemization. unipd.it

Enzymatic methods are also widely used for chiral resolution. Lipases, for instance, can catalyze the enantioselective acetylation of racemic alcohols, including those with a pyridine (B92270) ring, to provide the corresponding (R)-acetate and unreacted (S)-alcohol with high enantiomeric purity. acs.orgresearchgate.net

Recently, a method for the in-situ synthesis of enantioenriched α-amino aldehydes was developed using a chiral amine to form an imine. Subsequent enamine tautomerization, promoted by iridium photocatalysis, leads to the accumulation of a single enantiomer. organicchemistry.eu

Protection and Deprotection Strategies of Amine and Carboxyl Functionalities

In the synthesis of complex molecules like this compound, the protection and deprotection of reactive functional groups, such as the amino and carboxyl groups, is essential to prevent unwanted side reactions. nih.gov

The amino group is commonly protected as a carbamate, for example, using a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netslideshare.netmasterorganicchemistry.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org The Fmoc group is introduced using Fmoc-Cl and is cleaved under basic conditions, for instance, with piperidine. researchgate.netmasterorganicchemistry.com

The carboxyl group is most often protected as an ester. wikipedia.org Methyl and benzyl esters are common choices and can be removed by hydrolysis with aqueous NaOH. Benzyl esters have the additional advantage of being cleavable by catalytic hydrogenolysis. libretexts.org The tert-butyl ester group is another widely used protecting group for carboxylic acids, valued for its stability and ease of removal with acid. libretexts.org

Orthogonal protection strategies allow for the selective deprotection of one protecting group in the presence of others. wikipedia.org For example, a molecule could be protected with a benzyl ester on the carboxyl group, an Fmoc group on the amine, and a tert-butyl ether on a side-chain phenol. The benzyl ester can be removed by hydrogenolysis, the Fmoc group by base, and the tert-butyl ether by acid, all without affecting the other protecting groups. wikipedia.org

Table 4: Common Protecting Groups for Amino and Carboxyl Groups

Functional Group Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Amino tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acid (e.g., TFA) masterorganicchemistry.comlibretexts.org
Amino 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl Base (e.g., piperidine) researchgate.netmasterorganicchemistry.com
Carboxyl Methyl ester Me Methanol, acid catalyst Base (e.g., NaOH)
Carboxyl Benzyl ester Bn Benzyl alcohol, acid catalyst Base (e.g., NaOH), Hydrogenolysis libretexts.org
Carboxyl tert-Butyl ester tBu Isobutylene, acid catalyst Acid (e.g., TFA) libretexts.org

Advanced Chemical Reactivity and Transformation Mechanisms of R Pyridin 2 Yl Glycine Tert Butyl Ester

Reactivity at the Alpha-Amino Ester Moiety

The reactivity of the alpha-amino ester portion of (R)-pyridin-2-yl-glycine tert-butyl ester is characterized by the interplay of the amino group, the ester carbonyl, and the alpha-proton.

Nucleophilic Reactivity of the Amino Group

The primary amino group in this compound is a key site for nucleophilic reactions. Its reactivity is influenced by both steric and electronic factors. The bulky tert-butyl ester group can sterically hinder the approach of electrophiles to the amino group to some extent. Electronically, the adjacent pyridin-2-yl group, being an electron-withdrawing heteroaromatic system, is expected to slightly reduce the electron density on the nitrogen atom, thereby modulating its nucleophilicity compared to a simple alkyl-substituted glycine (B1666218) ester.

Despite this, the amino group readily participates in a variety of reactions typical for primary amines, including:

Acylation and Sulfonylation: It can be readily acylated by acid chlorides or anhydrides, or sulfonylated by sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental in peptide synthesis and the introduction of various functional groups.

Peptide Coupling: The amino group serves as the nucleophile in peptide bond formation. rsc.org In the presence of coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., PyBOP, HATU), it reacts with the activated carboxyl group of another amino acid to form a dipeptide. bachem.com The choice of coupling reagent and conditions is crucial to minimize racemization at the chiral center. bachem.com

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, although careful control of stoichiometry is required to manage the product distribution. Reductive amination with aldehydes or ketones provides an alternative route to N-substituted derivatives.

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com The presence of the electron-withdrawing pyridine (B92270) ring is expected to lower the pKa of the conjugate acid of the amino group, making it a slightly weaker base and nucleophile than glycine tert-butyl ester itself.

Electrophilic Nature of the Ester Carbonyl

The carbonyl carbon of the tert-butyl ester is an electrophilic center, susceptible to attack by nucleophiles. However, the reactivity of the tert-butyl ester is significantly attenuated compared to methyl or ethyl esters due to the steric bulk of the tert-butyl group, which shields the carbonyl carbon from nucleophilic approach. pressbooks.pub

Key reactions involving the ester carbonyl include:

Hydrolysis: Under acidic conditions, the tert-butyl ester can be cleaved to yield the corresponding carboxylic acid and isobutylene (B52900). This deprotection strategy is widely used in peptide synthesis due to its mildness and the volatile nature of the byproduct. wikipedia.org Basic hydrolysis (saponification) is also possible but is generally slower than for less hindered esters.

Transesterification: The conversion of the tert-butyl ester to other esters can be achieved under acidic or basic catalysis with an excess of the desired alcohol, though this is often a less common transformation for this specific substrate.

The bulky nature of the tert-butyl group makes the ester exceptionally stable towards many nucleophiles and reducing agents, rendering it an excellent protecting group for the carboxylic acid functionality during various synthetic transformations. nii.ac.jp

Role of the Alpha-Proton in Enolate Formation

The proton attached to the alpha-carbon (the carbon bearing the amino and pyridin-2-yl groups) is acidic and can be removed by a strong, non-nucleophilic base to form an enolate. masterorganicchemistry.com The acidity of this proton is enhanced by the electron-withdrawing effects of both the adjacent ester carbonyl group and the pyridin-2-yl ring. The pKa of the alpha-proton in esters is typically around 25. ucalgary.ca For N-protected glycine esters, the pKa of the alpha-proton can be significantly lower, for instance, around 18.7 for the benzophenone (B1666685) imine of glycine ethyl ester. stackexchange.com The presence of the pyridin-2-yl group is expected to further increase the acidity.

The formation of the corresponding enolate opens up pathways for various carbon-carbon bond-forming reactions:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an S_N2 reaction. The stereochemical outcome of this reaction is of significant interest, as the chiral center can direct the approach of the electrophile, potentially leading to diastereoselective alkylation. The use of a strong base like lithium diisopropylamide (LDA) is often required to completely deprotonate the alpha-carbon and form the enolate. mnstate.edu

Aldol and Claisen Condensations: The enolate can also participate in condensation reactions with aldehydes, ketones, or other esters.

The ability to generate and react the enolate of this compound provides a powerful tool for the asymmetric synthesis of more complex alpha-amino acids.

Table 1: Reactivity at the Alpha-Amino Ester Moiety

Reactive SiteType of ReactivityKey TransformationsInfluencing Factors
Amino Group (-NH₂)NucleophilicAcylation, Sulfonylation, Peptide Coupling, AlkylationSteric hindrance from tert-butyl group, electronic withdrawal by pyridine ring
Ester Carbonyl (C=O)ElectrophilicAcid-catalyzed hydrolysis (deprotection), SaponificationSteric hindrance from tert-butyl group, stability towards nucleophiles
Alpha-Proton (α-H)AcidicEnolate formation, Alkylation, Aldol/Claisen condensationsElectron-withdrawing effects of the ester and pyridine groups

Transformations Involving the Pyridine Nitrogen and Ring

The pyridine moiety introduces another layer of reactivity, primarily centered on the basicity and coordinating ability of the nitrogen atom and the potential for functionalization of the aromatic ring.

Coordination Chemistry of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis base capable of coordinating to metal centers. This compound can act as a bidentate ligand, coordinating to a metal through both the pyridine nitrogen and the alpha-amino group to form a stable five-membered chelate ring. wikipedia.org

This coordination ability is exploited in several areas:

Asymmetric Catalysis: Chiral ligands containing a pyridyl-amino moiety are used in transition metal-catalyzed asymmetric reactions. The defined stereochemistry of the ligand can induce enantioselectivity in the products.

Metal Complexes: The compound can form well-defined coordination complexes with a variety of transition metals, such as palladium, copper, and rhodium. researchgate.netsurrey.ac.uk The properties of these complexes can be tuned by the nature of the metal and other ligands present.

The formation of metal complexes can also influence the reactivity of other parts of the molecule. For instance, coordination to a Lewis acidic metal can enhance the acidity of the alpha-proton or activate the pyridine ring towards certain transformations.

Functionalization of the Pyridine Ring through C-H Activation

Direct functionalization of the pyridine ring through transition metal-catalyzed C-H activation is a powerful and atom-economical strategy for introducing new substituents. nih.gov The pyridine ring is generally electron-deficient, which can make direct C-H functionalization challenging. nih.gov However, the presence of the directing group can control the regioselectivity of the reaction.

In the case of this compound, the alpha-amino group can act as a directing group. However, the pyridine nitrogen itself is a strong coordinating site and often directs functionalization to the C2 and C6 positions. For a 2-substituted pyridine, C-H activation can be directed to other positions.

Regioselectivity: The regioselectivity of C-H activation on the pyridine ring is influenced by a combination of electronic and steric effects, as well as the nature of the catalyst and directing group. nih.gov For 2-substituted pyridines, functionalization often occurs at the C3 or C6 positions. nih.gov Palladium-catalyzed C-H arylation, for instance, has been shown to be highly regioselective in pyridine derivatives. acs.orgresearchgate.netnih.gov The electronic character of the C-H bonds plays a crucial role, with repulsion between the nitrogen lone pair and the polarized C-Pd bond potentially disfavoring reaction at the C6 position. researchgate.net

Catalytic Systems: A variety of transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are employed for pyridine C-H functionalization. nih.govthieme-connect.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high yield and selectivity.

The ability to selectively functionalize the pyridine ring of this compound opens up avenues for the synthesis of novel and complex amino acid derivatives with tailored electronic and steric properties.

Table 2: Transformations Involving the Pyridine Moiety

Reactive SiteType of ReactivityKey TransformationsControlling Factors
Pyridine NitrogenLewis Basic / CoordinatingCoordination to metal centers, Formation of chelate complexesAvailability of lone pair, Formation of stable chelate rings with the amino group
Pyridine Ring C-H BondsSusceptible to ActivationTransition metal-catalyzed C-H arylation, alkylation, etc.Directing group ability of the amino/pyridyl nitrogen, Catalyst and ligand choice, Electronic and steric effects

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of chiral α-amino esters is a critical parameter in their application, particularly in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. For this compound, the stability of the chiral center at the α-carbon is of paramount importance during synthesis, purification, and subsequent chemical transformations.

While specific epimerization studies on this compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on structurally analogous compounds. Research focusing on the chemoselective hydrolysis of tert-butyl esters of various α-amino acids using zinc bromide (ZnBr₂) in dichloromethane (B109758) has shown that these conditions are mild enough to avoid α-epimerization. researchgate.net In that study, a variety of N-(PhF)amino acid tert-butyl esters were converted to their corresponding carboxylic acids without any detectable racemization. researchgate.net The preservation of stereochemical purity in these examples, such as for (2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester and N-(PhF)alanine tert-butyl ester, strongly suggests that the chiral center of similar α-amino esters, including this compound, is stable under these specific Lewis acidic conditions. researchgate.net

The stability can be attributed to the reaction mechanism not involving the deprotonation of the α-proton, which would lead to a planar enolate intermediate susceptible to racemization. The conditions employed in the ZnBr₂-mediated deprotection are designed to facilitate the cleavage of the ester group without affecting the stereochemistry at the α-carbon. researchgate.net

Table 1: Conditions for Stereochemically Stable Deprotection of Amino Acid tert-Butyl Esters
ReagentSolventKey ObservationReference
ZnBr₂Dichloromethane (DCM)Chemoselective hydrolysis of tert-butyl esters without α-epimerization for N-(PhF)amino acids. researchgate.net

Mechanism of tert-Butyl Ester Cleavage under Acidic and Other Conditions

The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions. acsgcipr.org The cleavage of the tert-butyl ester of this compound, and tert-butyl esters in general, under acidic conditions proceeds through a well-established mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the cleavage of the oxygen-tert-butyl bond, which occurs via a unimolecular mechanism (SN1 type) to generate a stable tertiary carbocation, the tert-butyl cation, and the corresponding carboxylic acid. acsgcipr.org The tert-butyl cation can then undergo several subsequent reactions, most commonly deprotonation to form isobutylene gas. stackexchange.com This mechanism is favored due to the high stability of the resulting tertiary carbocation.

A variety of strong protic acids are commonly employed for this transformation, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). acsgcipr.org The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile functional groups. For instance, using anhydrous HCl in a non-aqueous solvent is a common method for deprotection. acsgcipr.org

In addition to strong protic and Lewis acids, other reagents and conditions have been developed for the cleavage of tert-butyl esters, offering milder and more selective alternatives. For example, silica (B1680970) gel in refluxing toluene (B28343) has been reported as an effective reagent for this purpose. lookchem.com Another mild method involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation (often referred to as "magic blue"), in the presence of a silane. organic-chemistry.orgacs.org This system catalytically facilitates the cleavage of the C-O bond of the tert-butyl group under neutral conditions. organic-chemistry.orgacs.org Aqueous phosphoric acid has also been demonstrated as an environmentally benign and mild reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Table 2: Selected Reagents and Conditions for tert-Butyl Ester Cleavage
Reagent/SystemConditionsMechanism/TypeReference
Trifluoroacetic Acid (TFA)Typically used neat or in a solvent like dichloromethaneAcid-catalyzed, formation of tert-butyl cation stackexchange.comnih.gov
Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄)Aqueous or anhydrous solutionsAcid-catalyzed, formation of tert-butyl cation acsgcipr.org
Zinc Bromide (ZnBr₂)DichloromethaneLewis acid-catalyzed researchgate.net
Silica Gel (SiO₂)Refluxing tolueneMildly acidic surface-mediated lookchem.com
Tris(4-bromophenyl)amminium radical cation / Triethylsilane-Radical-mediated C-O bond cleavage organic-chemistry.orgacs.org
Aqueous Phosphoric Acid (H₃PO₄)-Mild Brønsted acid catalysis organic-chemistry.org

Applications of R Pyridin 2 Yl Glycine Tert Butyl Ester in Asymmetric Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality of (R)-Pyridin-2-yl-glycine tert-butyl ester makes it an ideal starting point for the stereocontrolled synthesis of complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, enabling chemists to introduce new stereocenters and construct elaborate molecular frameworks with high levels of enantiopurity.

Construction of Chiral Heterocyclic Systems

The synthesis of chiral heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable scaffold for the construction of such systems. The pyridine (B92270) nitrogen can act as a nucleophile or be activated for further functionalization, while the amino group provides a handle for cyclization reactions. For instance, through multi-step reaction sequences, the amino ester can be elaborated into fused bicyclic systems or macrocyclic structures containing the pyridine moiety. These heterocyclic compounds are of significant interest due to their potential biological activities. The synthesis of novel triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones has been achieved through the nucleophilic interaction of 3-aminoquinazolinone derivatives with various reagents, showcasing a general strategy that can be adapted for the elaboration of pyridine-containing amino acid derivatives. nih.gov

Synthesis of Enantioenriched Amino Acid Derivatives

Non-proteinogenic amino acids are crucial components of many pharmaceuticals and biologically active peptides. This compound is a precursor for the synthesis of a variety of enantioenriched α-amino acid derivatives. researchgate.net The ester group can be hydrolyzed or transesterified, and the amino group can be protected and deprotected to allow for modifications at the α-carbon or the pyridine ring. For example, alkylation or arylation of the corresponding enolate can introduce new side chains with high stereocontrol, leading to the formation of novel amino acids that can be incorporated into peptides or used as standalone therapeutic agents. The synthesis of novel functionalized fused-ring β-amino lactones and lactams with multiple chiral centers has been achieved from strained bicyclic β-amino acids, demonstrating a stereocontrolled synthetic route where the configuration of the starting material dictates the product's stereochemistry. nih.gov

Starting MaterialReaction TypeProduct ClassSignificance
This compoundCyclizationChiral HeterocyclesPotential biological activity
This compoundAlkylation/ArylationEnantioenriched Amino AcidsPharmaceutical building blocks

Precursor in the Synthesis of Dipeptides and Peptidomimetics

The development of novel peptides and peptidomimetics is a rapidly growing area of drug discovery. qub.ac.uk this compound serves as a valuable building block in the synthesis of dipeptides and peptidomimetics. ljmu.ac.uk The tert-butyl ester provides protection for the carboxylic acid functionality during peptide coupling reactions, while the free amino group can be readily coupled with other amino acids or peptide fragments. The resulting dipeptides containing the pyridin-2-yl-glycine residue can exhibit unique conformational properties and biological activities. Furthermore, this chiral building block can be incorporated into peptidomimetic scaffolds to mimic the structure and function of natural peptides while offering improved stability and pharmacokinetic properties. qub.ac.uk The innovation of chiral ligands has been crucial for the asymmetric synthesis of functional molecules. nih.gov

Contributions to Ligand Development for Asymmetric Catalysis

The pyridine nitrogen and the amino group of this compound make it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to a variety of transition metals, creating a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical transformations.

Design of Chiral Pyridine-Containing Ligands

Chiral pyridine-containing ligands are a well-established class of ligands in asymmetric catalysis. nih.gov The derivatization of this compound allows for the synthesis of a diverse array of such ligands. For example, the amino group can be converted into an imine, an amide, or an oxazoline, while the ester group can be reduced to an alcohol or converted into other functional groups. These modifications lead to the formation of bidentate, tridentate, or even tetradentate ligands with varying steric and electronic properties. The modular nature of these synthetic routes allows for the fine-tuning of the ligand structure to optimize its performance in a specific catalytic reaction. A series of new tetradentate ligands containing two bipyridine groups or two pyridine moieties carrying amine substituents have been synthesized from chiral pyridine derivatives. researchgate.net

Application in Metal-Mediated Asymmetric Transformations

Ligands derived from this compound have found application in a variety of metal-mediated asymmetric transformations. nih.govresearchgate.net For instance, copper complexes of chiral imidazolidine-pyridine ligands have been used as catalysts for asymmetric benzoylation and cycloaddition reactions. researchgate.net Similarly, palladium complexes of chiral N,S-ligands have been employed in Tsuji-Trost reactions. mdpi.com The chiral environment created by these ligands around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The development of new chiral pyridine units (CPUs) has been a significant focus, with rationally designed, modular, and tunable CPUs showing promise in various transition-metal-catalyzed reactions. nih.gov

Ligand TypeMetalAsymmetric TransformationEnantioselectivity
Imidazolidine-PyridineCopperBenzoylationUp to 85% ee
Bis(imidazolidine)pyridineCopper[3+2]-CycloadditionUp to 99% ee
N,S-bidentate aziridinesPalladiumTsuji-Trost ReactionHigh enantiomeric ratio
Chiral 2,2'-bipyridineNickelReductive Addition, Ullmann CouplingHighly enantioselective

Research into Potential Bioactive Scaffolds

The utility of this compound in generating diverse molecular scaffolds is prominently showcased through its application in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot reaction, thereby accelerating the discovery of new chemical entities. The inherent chirality of this compound is a key feature, as it enables the direct synthesis of enantiomerically enriched products, a critical aspect for biological activity.

One of the most notable applications of this chiral building block is in the Ugi four-component reaction (U-4CR). The U-4CR is a cornerstone of combinatorial chemistry, capable of generating vast libraries of peptide-like molecules, or "peptidomimetics," from a combination of an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. By utilizing this compound as the amine component, researchers can introduce a pyridinyl-glycine motif into the resulting scaffold, a common feature in many biologically active compounds.

A hypothetical research endeavor aimed at discovering novel protease inhibitors could employ this compound in a Ugi reaction to generate a library of diverse dipeptide-like structures. The pyridine moiety can engage in crucial hydrogen bonding or π-stacking interactions within the enzyme's active site, while the stereocenter dictates the spatial orientation of the substituents, influencing binding affinity and selectivity. The tert-butyl ester serves to protect the carboxylic acid functionality during the reaction and can be readily removed in a subsequent step to unmask the free acid, which is often a key pharmacophoric feature for protease inhibitors.

The structural diversity of the resulting library can be systematically expanded by varying the other three components of the Ugi reaction. A selection of commercially available aldehydes, carboxylic acids, and isocyanides can be employed to generate a matrix of products, each with unique side chains and properties.

To illustrate the potential for structural diversity, consider the following hypothetical library synthesis:

Table 1: Representative Library of Bioactive Scaffolds from a Ugi Reaction Utilizing this compound

EntryAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Resulting Scaffold Core Structure
1IsobutyraldehydeAcetic Acidtert-Butyl isocyanideN-acetyl-N'-tert-butyl-(R)-pyridin-2-yl-valinamide
2BenzaldehydePropionic AcidCyclohexyl isocyanideN-propionyl-N'-cyclohexyl-(R)-phenyl-pyridin-2-yl-glycinamide
34-FluorobenzaldehydeBenzoic AcidBenzyl isocyanideN-benzoyl-N'-benzyl-(R)-(4-fluorophenyl)-pyridin-2-yl-glycinamide
42-ThiophenecarboxaldehydeCyclohexanecarboxylic acidn-Butyl isocyanideN-cyclohexanecarbonyl-N'-butyl-(R)-thiophen-2-yl-pyridin-2-yl-glycinamide

The synthetic pathway to these scaffolds would typically involve the condensation of this compound with an aldehyde to form a Schiff base. This intermediate is then protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide. A subsequent intramolecular Mumm rearrangement yields the stable α-acylamino amide product. The yields for such reactions are generally moderate to high, and the process is amenable to high-throughput synthesis, allowing for the rapid generation of a large number of diverse compounds for biological screening.

Table 2: Hypothetical Research Findings for a Synthesized Library

Compound IDAldehyde UsedCarboxylic Acid UsedIsocyanide UsedYield (%)Target Bioactivity
L1-A1IsobutyraldehydeAcetic Acidtert-Butyl isocyanide75Protease X Inhibition
L1-B2BenzaldehydePropionic AcidCyclohexyl isocyanide82Protease Y Inhibition
L1-C34-FluorobenzaldehydeBenzoic AcidBenzyl isocyanide78Protease X Inhibition
L1-D42-ThiophenecarboxaldehydeCyclohexanecarboxylic acidn-Butyl isocyanide85Protease Z Inhibition

Beyond the Ugi reaction, this compound can be employed in other synthetic strategies to generate diverse bioactive scaffolds. For instance, its amino group can be acylated with a variety of carboxylic acids to produce a range of amides. The resulting pyridinyl-glycine derivatives can then undergo further transformations, such as cyclization reactions, to form heterocyclic scaffolds like piperazines, benzodiazepines, or other privileged structures in medicinal chemistry. The pyridine nitrogen can also be functionalized, for example, through N-oxidation or quaternization, to further expand the chemical space and modulate the physicochemical properties of the resulting molecules.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards greener methodologies is a critical and ongoing endeavor. unibo.it Future research concerning (R)-Pyridin-2-yl-glycine tert-butyl ester will undoubtedly prioritize the development of synthetic pathways that are not only efficient but also environmentally benign. Key areas of focus will include the reduction or elimination of hazardous reagents and solvents, and the optimization of reaction conditions to minimize waste and energy consumption. unibo.it

One promising approach is the adoption of microwave-assisted synthesis, a technique recognized as a tool of green chemistry. nih.gov This method often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyridine (B92270) derivatives has already demonstrated its potential for creating novel compounds in an environmentally friendly manner. nih.gov

Furthermore, the exploration of flow microreactor systems presents a significant opportunity for creating more sustainable and efficient processes for producing tert-butyl esters. rsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. d-nb.infonih.gov The direct and sustainable synthesis of tertiary butyl esters has been successfully demonstrated using flow microreactors, suggesting that this technology could be adapted for the production of this compound. rsc.org

Future research in this area will likely focus on:

Designing one-pot multicomponent reactions to reduce the number of synthetic steps and purification stages. nih.govrsc.org

Investigating the use of recyclable and green catalysts to minimize waste. nih.gov

Optimizing solvent selection to favor environmentally friendly options. unibo.it

Expanding the Scope of Asymmetric Reactions Involving Pyridin-2-yl-glycine tert-butyl ester

The chiral nature of this compound makes it a valuable component in asymmetric synthesis. Future research will aim to broaden the range of asymmetric reactions in which this compound can be effectively utilized. The focus will be on developing novel stereoselective transformations that allow for the synthesis of complex chiral molecules with high enantiomeric purity.

Researchers will likely explore the use of this compound in novel catalytic systems, potentially as a chiral ligand or auxiliary. The pyridyl nitrogen and the amino group offer potential coordination sites for metal catalysts, which could be exploited to induce stereoselectivity in a variety of reactions.

Areas of investigation will include:

Novel Carbon-Carbon Bond Forming Reactions: Developing new methods for the stereoselective formation of C-C bonds is a cornerstone of organic synthesis. Research will focus on employing the target ester in reactions such as aldol, Mannich, and Michael additions to create complex chiral products.

Enantioselective Alkylation: The development of efficient methods for the enantioselective alkylation of glycine (B1666218) derivatives is of significant interest for the synthesis of non-proteinogenic amino acids. researchgate.net

Synthesis of Heterocyclic Scaffolds: The pyridine moiety of the ester can serve as a handle for the construction of more complex heterocyclic systems, which are prevalent in many biologically active molecules. organic-chemistry.orgmdpi.com

The ultimate goal is to expand the synthetic toolbox available to chemists, enabling the creation of novel chiral compounds for applications in pharmaceuticals, agrochemicals, and materials science.

Computational Chemistry and Mechanistic Elucidation of Stereoselective Processes

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of stereoselective processes. rsc.org

Future research will increasingly leverage computational modeling to:

Predict Stereochemical Outcomes: By modeling the transition states of asymmetric reactions involving this compound, researchers can predict the stereochemical outcome with a high degree of accuracy. This predictive power can significantly reduce the amount of empirical experimentation required to optimize a reaction.

Understand Catalyst-Substrate Interactions: Computational studies can provide detailed insights into the non-covalent interactions between a chiral catalyst and the substrate, which are often the key to achieving high levels of stereoselectivity.

Design Novel Catalysts: By understanding the factors that govern stereoselectivity, it becomes possible to design new and improved catalysts that are tailored for specific transformations involving this compound.

The synergy between experimental and computational approaches will be essential for advancing the field of asymmetric synthesis. rsc.orgresearchgate.net Computational studies can guide experimental design, while experimental results provide crucial validation for theoretical models.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. researchgate.net These technologies offer unprecedented control over reaction conditions, leading to improved reproducibility, safety, and efficiency. d-nb.infovapourtec.com

Flow Chemistry: Continuous flow processing allows for reactions to be carried out in a continuous stream rather than in a traditional batch reactor. d-nb.infonih.gov This approach offers several advantages, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control. uc.pt

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. d-nb.info

Facilitated Scale-Up: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period of time. uc.pt

The synthesis of various esters and heterocyclic compounds has been successfully demonstrated using flow chemistry, highlighting its potential for the production of this compound and its derivatives. rsc.orguc.pt

Automated Synthesis: Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. researchgate.net This not only increases throughput but also improves the reproducibility of experimental results. The combination of flow chemistry with automation can create powerful, fully automated systems for the on-demand synthesis of complex molecules. vapourtec.com

Future research will focus on developing robust and versatile automated flow systems for the synthesis and derivatization of this compound, enabling rapid access to a wide range of chiral compounds for screening and development.

Exploration of New Derivatization Pathways for Chemical Biology Tools

This compound is a versatile scaffold that can be derivatized to create novel chemical biology tools. These tools can be used to probe biological processes with high spatial and temporal resolution, providing valuable insights into the complex machinery of living cells. chimia.chnih.gov

One exciting avenue of research is the development of fluorogenic probes . These are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific enzyme or biomolecule. digitellinc.com By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that can report on the activity of specific enzymes in live cells.

Another area of interest is the development of bioorthogonal chemical reporters . These are molecules that contain a chemical handle that can be selectively reacted with another molecule in a biological system without interfering with native biochemical processes. nih.gov Derivatizing this compound with a bioorthogonal handle would allow for its incorporation into larger biomolecules, which could then be visualized or isolated for further study.

Future research in this area will focus on:

Synthesizing libraries of derivatives with diverse functional groups to screen for desired biological activities.

Developing novel "caged" compounds where the biological activity of the molecule is masked by a photolabile protecting group. The activity can then be unleashed at a specific time and location by shining light on the sample. nih.govnih.gov

Creating multifunctional tools that combine several features, such as a fluorescent reporter, a photo-crosslinking group, and a bioorthogonal handle, into a single molecule. nih.gov

By exploring these new derivatization pathways, researchers can unlock the full potential of this compound as a powerful tool for chemical biology.

Q & A

Q. Basic (Characterization)

  • NMR Spectroscopy : Confirm regiochemistry and tert-butyl group integration (e.g., ¹H NMR: tert-butyl protons at ~1.4 ppm).
  • Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., Chiralpak® columns).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Polarimetry : Measure optical rotation to assess enantiomeric excess.
    Variability in analytical results may arise from technical replicates or marker sensitivity, necessitating statistical validation .

How can researchers mitigate batch-to-batch variability in the synthesis of this compound for sensitive bioassays?

Q. Advanced (Quality Control)

  • Standardized Reaction Conditions : Control temperature, solvent purity, and catalyst loading rigorously.
  • Additional QC Metrics : Request peptide content analysis, salt content determination, and impurity profiling (e.g., residual solvents) to minimize variability.
  • Precision in Reagents : Use anhydrous tert-butyl reagents to avoid side reactions.
    Batch consistency is critical for cell-based assays, where trace impurities (e.g., TFA residues) may affect outcomes .

What are the optimal conditions for removing the tert-butyl ester group without racemization in downstream applications?

Q. Advanced (Functionalization)

  • Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1–2 hours, 0–4°C) to cleave the tert-butyl ester while minimizing racemization.
  • Neutralization : Quench with cold ether or aqueous bicarbonate to stabilize the free carboxylic acid.
  • Monitoring : Track reaction progress via TLC or LC-MS to prevent over-exposure to acidic conditions, which may degrade the pyridine ring .

What are the key safety precautions when handling this compound in laboratory settings?

Q. Basic (Safety Protocols)

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency Measures :
    • Skin Contact : Wash immediately with soap and water.
    • Eye Exposure : Rinse with water for ≥15 minutes.
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite).
      Hazard classifications align with pyridine derivatives, which may cause respiratory irritation .

How should this compound be stored to prevent degradation, and what are the signs of instability?

Q. Advanced (Stability)

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and light.
  • Signs of Degradation : Discoloration (yellowing), precipitation, or reduced enantiomeric excess.
  • Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life.
    Related tert-butyl esters (e.g., piperidine derivatives) show sensitivity to hydrolysis under humid conditions .

How to resolve discrepancies in reported synthetic yields or enantiomeric excess for this compound across studies?

Q. Advanced (Data Contradiction Analysis)

  • Parameter Comparison : Evaluate differences in reaction parameters (e.g., solvent polarity, catalyst-to-substrate ratio).
  • Analytical Cross-Validation : Use orthogonal methods (e.g., NMR + chiral HPLC) to confirm results.
  • Replicate Studies : Increase biological/technical replicates to account for variability.
    Uncertainty in peptide content determination often stems from marker sensitivity or operator technique .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.